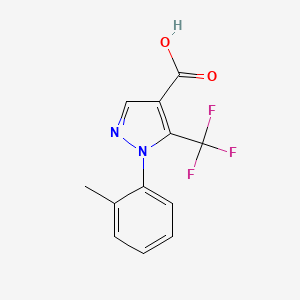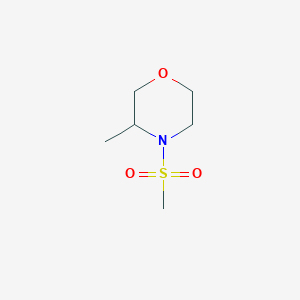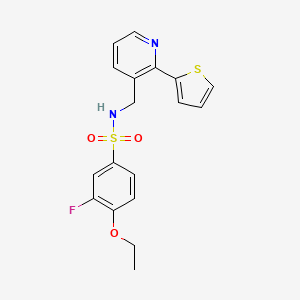![molecular formula C10H10N4O2 B2736831 4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid CAS No. 220673-91-6](/img/structure/B2736831.png)
4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid” is a compound that has been studied for its potential anticancer properties . It belongs to a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .
Synthesis Analysis
The compound is synthesized as part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . The structures of these hybrids were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of the compound was established using NMR and MS analysis . The compound is part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Chemical Reactions Analysis
The compound is part of a series of hybrids that have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some of the hybrids exhibited IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin .科学的研究の応用
Synthesis and Structural Analysis
Researchers have developed methodologies for the synthesis of 1,2,4-triazole derivatives, including compounds related to 4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid, and have analyzed their structural characteristics. For example, the synthesis of novel 1,2,4-triazole derivatives has been reported, showcasing their potential antimicrobial activities. These derivatives were synthesized from various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with moderate to good antimicrobial properties against tested microorganisms (Bektaş et al., 2007).
Antimicrobial Activities
A significant focus has been placed on evaluating the antimicrobial potential of 1,2,4-triazole derivatives. For instance, some synthesized derivatives demonstrated promising antimicrobial activities, suggesting their utility in developing new antimicrobial agents. This research underscores the potential of triazole derivatives in addressing microbial resistance issues (Dave et al., 2007).
Supramolecular Chemistry
The compound has also been utilized in the formation of supramolecular structures. A study detailed the preparation of a three-dimensional supermolecule based on 4-(1,2,4-triazol-1-yl)benzoic acid, highlighting the significance of intermolecular interactions such as hydrogen bonding in creating complex structures (Liu & Han, 2022).
Materials Science Applications
In materials science, derivatives of this compound have been explored as dopants for conducting polymers. Research into doping polyaniline with benzoic acid and its derivatives has shown that these compounds can significantly enhance the electrical conductivity of polyaniline, illustrating their potential in developing advanced electronic materials (Amarnath & Palaniappan, 2005).
Structural Motifs and SAR Analysis
Structural motifs and structure-activity relationship (SAR) analyses of triazole-benzoic acid derivatives have provided insights into their bioactivity predictions. Analyzing the structural features and non-covalent interactions has helped predict the compounds' bioactivity, offering a foundation for designing more effective molecules (Dinesh, 2013).
将来の方向性
特性
IUPAC Name |
4-(1,2,4-triazol-1-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)8-1-3-9(4-2-8)12-7-14-6-11-5-13-14/h1-6,12H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQLASJSUNNOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-methyl-3-(propan-2-yl)urea](/img/structure/B2736752.png)
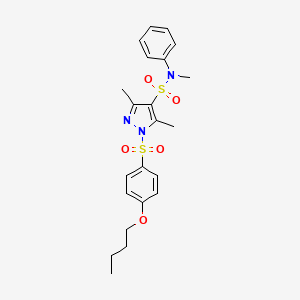
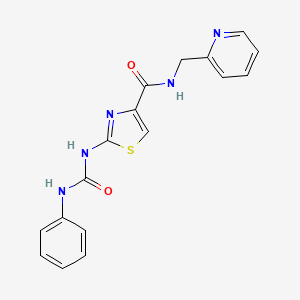
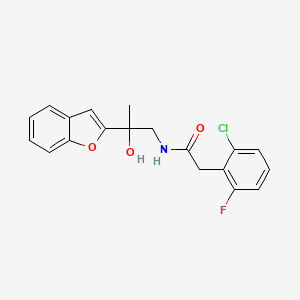
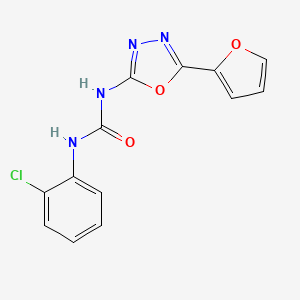
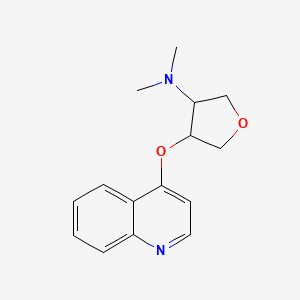
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)
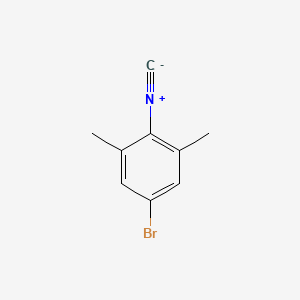
![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)
